molecular formula C15H15NO3 B8739477 2-(4-Methoxybenzylamino)benzoic acid

2-(4-Methoxybenzylamino)benzoic acid

Cat. No.: B8739477
M. Wt: 257.28 g/mol
InChI Key: ZXKZQGYJUYYZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxybenzylamino)benzoic acid is an organic compound with the molecular formula C15H15NO3 It is characterized by the presence of a methoxybenzylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzylamino)benzoic acid typically involves the reaction of 4-methoxybenzylamine with 2-carboxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield 2-(4-hydroxybenzylamino)benzoic acid, while reduction of a nitro group would yield 2-(4-aminobenzylamino)benzoic acid.

Scientific Research Applications

2-(4-Methoxybenzylamino)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzoic acid moiety can also participate in ionic interactions with positively charged residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Lacks the benzylamino group, making it less versatile in terms of chemical reactivity.

    2-Aminobenzoic acid: Lacks the methoxybenzyl group, which affects its binding affinity and specificity for certain targets.

    4-Methoxybenzylamine:

Uniqueness

2-(4-Methoxybenzylamino)benzoic acid is unique due to the presence of both the methoxybenzylamino and benzoic acid groups, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylamino]benzoic acid

InChI

InChI=1S/C15H15NO3/c1-19-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)

InChI Key

ZXKZQGYJUYYZAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared by a similar procedure as described for preparation 1J, starting from anthranilic acid methyl ester and 4-methoxybenzaldehyde. 13C-NMR (DMSO-d6) δ 169.9, 158.2, 150.6, 134.2, 131.6, 131.0, 128.3, 114.3, 113.9, 111.6, 110.2, 54.9, 45.3.
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